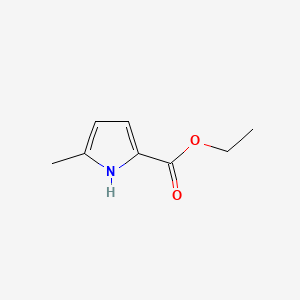

Ethyl 5-methyl-1H-pyrrole-2-carboxylate

Description

The exact mass of the compound Ethyl 5-methyl-1H-pyrrole-2-carboxylate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 81362. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethyl 5-methyl-1H-pyrrole-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5-methyl-1H-pyrrole-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 5-methyl-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-3-11-8(10)7-5-4-6(2)9-7/h4-5,9H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIUNZXNCMZMRMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10186506 | |

| Record name | 1H-Pyrrole-2-carboxylic acid, 5-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10186506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3284-51-3 | |

| Record name | 1H-Pyrrole-2-carboxylic acid, 5-methyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3284-51-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrrole-2-carboxylic acid, 5-methyl-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003284513 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 5-methyl-1H-pyrrole-2-carboxylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81362 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Pyrrole-2-carboxylic acid, 5-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10186506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 5-methyl-1H-pyrrole-2-carboxylate (CAS 3284-51-3): Synthesis, Properties, and Applications in Drug Discovery

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with Ethyl 5-methyl-1H-pyrrole-2-carboxylate. As a key heterocyclic building block, understanding its synthesis, reactivity, and spectroscopic profile is fundamental to leveraging its potential in the creation of novel therapeutic agents. The pyrrole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and marketed drugs, making its derivatives valuable intermediates.[1][2]

Physicochemical and Spectroscopic Profile

The foundational step in utilizing any chemical intermediate is a thorough understanding of its identity and intrinsic properties. Ethyl 5-methyl-1H-pyrrole-2-carboxylate is a stable, solid compound under standard conditions, lending itself well to various synthetic manipulations.[3]

Key Identifiers and Properties

A summary of the essential physicochemical data for Ethyl 5-methyl-1H-pyrrole-2-carboxylate is presented below. This information is critical for reaction planning, solvent selection, and safety assessments.

| Property | Value | Source(s) |

| CAS Number | 3284-51-3 | [3][4][5] |

| Molecular Formula | C₈H₁₁NO₂ | [3][6] |

| Molecular Weight | 153.18 g/mol | [3][7] |

| IUPAC Name | ethyl 5-methyl-1H-pyrrole-2-carboxylate | [7] |

| Synonyms | 5-Methyl-1H-pyrrole-2-carboxylic acid ethyl ester | [7][8] |

| Appearance | Solid / White Solid | [9] |

| Purity | ≥95-98% (Typical Commercial Grade) | [3] |

Spectroscopic Characterization

Unambiguous structural confirmation is paramount. The following spectroscopic data provide a definitive fingerprint for Ethyl 5-methyl-1H-pyrrole-2-carboxylate. The assignments are based on established principles of NMR and IR spectroscopy for pyrrole derivatives.[10][11][12]

| Spectroscopy | Characteristic Peaks / Signals | Interpretation |

| ¹H NMR | δ ~9.0 (br s, 1H), ~6.7 (d, 1H), ~5.9 (d, 1H), 4.2 (q, 2H), 2.2 (s, 3H), 1.3 (t, 3H) | NH: Broad singlet for the pyrrole N-H proton. Pyrrole CH: Doublets for the two coupled protons on the pyrrole ring (positions 3 and 4). Ethyl Ester: Quartet (CH₂) and triplet (CH₃) characteristic of the ethyl group. Methyl: Singlet for the C5-methyl group. |

| ¹³C NMR | δ ~161, ~129, ~122, ~115, ~107, ~60, ~14, ~13 | C=O: Carbonyl carbon of the ester. Pyrrole Ring: Four distinct signals for the aromatic carbons. Ethyl Ester: Signals for the O-CH₂ and CH₃ carbons. Methyl: Signal for the C5-methyl carbon. |

| IR (cm⁻¹) | ~3300-3400 (N-H stretch), ~1680-1700 (C=O stretch, ester), ~1500-1600 (C=C stretch, ring) | N-H Stretch: Broad peak indicating the pyrrole N-H bond. C=O Stretch: Strong absorption characteristic of the conjugated ester carbonyl. C=C Stretch: Peaks corresponding to the aromatic pyrrole ring. |

| Mass Spec (MS) | m/z = 153 (M⁺) | The molecular ion peak corresponds to the compound's molecular weight. |

Note: Specific chemical shifts (δ in ppm) and coupling constants (J in Hz) may vary slightly depending on the solvent and spectrometer field strength.[13][14]

Synthesis and Mechanistic Insights

The preparation of substituted pyrroles is a cornerstone of heterocyclic chemistry. The Knorr pyrrole synthesis and the Paal-Knorr synthesis are two of the most classical and reliable methods.[15][16] For Ethyl 5-methyl-1H-pyrrole-2-carboxylate, a Knorr-type synthesis is a common and efficient approach.

Recommended Synthetic Protocol: A Knorr-Type Approach

This protocol involves the reaction of an α-amino-ketone with a β-ketoester.[15] Because α-aminoketones are prone to self-condensation, they are typically generated in situ from a more stable precursor, such as an oxime.[15]

Step-by-Step Methodology: [9]

-

Preparation of Ethyl 2-oximinoacetoacetate: Dissolve ethyl acetoacetate in glacial acetic acid. While maintaining cooling (e.g., in an ice bath), slowly add a saturated aqueous solution of sodium nitrite. This nitrosation reaction forms the oxime precursor.

-

In Situ Reduction and Condensation: To a separate flask containing a second equivalent of a β-dicarbonyl compound (in this case, ethyl acetoacetate could also serve this role, leading to a different product, but for the target molecule, a different set of starting materials would be chosen based on the Knorr principle), add zinc dust and acetic acid.[17]

-

Reaction Execution: Slowly add the prepared oxime solution to the zinc/acetic acid mixture. The zinc reduces the oxime to the corresponding α-aminoketone in situ. This highly reactive intermediate immediately condenses with the β-dicarbonyl compound.[17]

-

Cyclization and Aromatization: The initial condensate undergoes an intramolecular cyclization, followed by dehydration (elimination of water) to form the stable aromatic pyrrole ring.[17]

-

Workup and Purification: After the reaction is complete, the mixture is typically quenched with water and neutralized. The product is extracted with an organic solvent (e.g., ethyl acetate). The crude product is then purified, most commonly by column chromatography on silica gel, to yield the final white solid.[9]

Causality Behind Experimental Choices:

-

In Situ Generation: The in situ formation of the α-aminoketone is critical to prevent its rapid self-condensation, which would otherwise lead to undesired side products and low yields.[15]

-

Zinc/Acetic Acid: This combination is a classical and cost-effective reducing agent for converting oximes to amines under conditions that are compatible with the subsequent condensation reaction.[15][17]

-

Acid Catalyst: Acetic acid not only serves as a solvent and reagent for the reduction step but also catalyzes the condensation and dehydration steps required for ring formation.[18][19]

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the Knorr-type synthesis for a substituted pyrrole.

Caption: Knorr Pyrrole Synthesis Workflow.

Chemical Reactivity and Derivatization

The reactivity of Ethyl 5-methyl-1H-pyrrole-2-carboxylate is dictated by the interplay of the electron-rich pyrrole ring, the N-H proton, and the ethyl ester functionality. This allows for selective modifications at several positions, making it a versatile scaffold.

Site-Selective Halogenation

The pyrrole ring is highly activated towards electrophilic substitution. While the C2 and C5 positions are generally most reactive, in this molecule, they are substituted. Therefore, electrophilic attack occurs at the C3 and C4 positions. A notable example is selective fluorination.

Experimental Protocol: Synthesis of Ethyl 4-Fluoro-5-methyl-1H-pyrrole-2-carboxylate [20]

-

Dissolution: Dissolve Ethyl 5-methyl-1H-pyrrole-2-carboxylate (1.0 eq) in a mixture of acetonitrile and acetic acid at 0 °C.

-

Addition of Fluorinating Agent: Add Selectfluor® (2.0 eq) to the cooled solution.

-

Reaction: Stir the mixture at 0 °C for approximately 2 hours, monitoring for full conversion by ¹H NMR or TLC.

-

Workup: Partition the reaction mixture between water and dichloromethane. Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Isolation: Dry the organic layer over sodium sulfate, concentrate under reduced pressure, and purify the crude product via chromatography to obtain the 4-fluoro derivative.

Trustworthiness and Rationale:

-

Selectfluor®: This reagent is an electrophilic ("F+") source that is relatively safe and easy to handle compared to other fluorinating agents. It reliably delivers fluorine to electron-rich aromatic systems.

-

Solvent System: The acetonitrile/acetic acid mixture provides good solubility for both the substrate and the reagent while facilitating the electrophilic substitution mechanism.

-

Low Temperature: Conducting the reaction at 0 °C helps to control the exothermicity and improve the selectivity of the halogenation, minimizing side-product formation.

Reactivity Overview Diagram

This diagram highlights the principal sites of reactivity on the molecule, providing a conceptual map for planning derivatization strategies.

Caption: Key Reactivity Sites.

Applications in Medicinal Chemistry and Drug Development

The true value of Ethyl 5-methyl-1H-pyrrole-2-carboxylate lies in its application as an intermediate for constructing more complex, biologically active molecules. The pyrrole core is a key pharmacophore in many drugs, contributing to target binding and modulating physicochemical properties.[21]

Key Therapeutic Areas for Pyrrole-Based Compounds: [2]

-

Oncology: As kinase inhibitors and cytotoxic agents.

-

Anti-inflammatory: Found in non-steroidal anti-inflammatory drugs (NSAIDs).

-

Antimicrobial: Used in the development of new antibiotics and antifungal agents.

-

Antiviral: Serves as a scaffold for compounds targeting viral enzymes.

This specific building block is valuable because it provides a pre-functionalized scaffold. The methyl group at C5 and the ester at C2 create a specific substitution pattern that can be used to direct further synthesis or to interact with a biological target. For instance, it has been utilized in the synthesis of halogen-doped pyrrole building blocks, which are then incorporated into larger molecules to fine-tune their electronic and binding properties for drug discovery programs.[20] It is also listed as a building block for protein degraders, a cutting-edge area of therapeutic development.[6]

Safety and Handling

Proper handling of all chemical reagents is essential for laboratory safety. Ethyl 5-methyl-1H-pyrrole-2-carboxylate possesses moderate hazards that require appropriate precautions.

| Hazard Information | Details |

| Signal Word | Warning |

| Pictogram | GHS07 (Exclamation Mark) |

| Hazard Statements | H302: Harmful if swallowed. H312: Harmful in contact with skin. H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled. H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust. P280: Wear protective gloves/eye protection. P302+P352: IF ON SKIN: Wash with plenty of water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Source(s):[22]

Recommended Handling Procedures:

-

Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[22]

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses or goggles, and chemical-resistant gloves (e.g., nitrile).[22]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[3]

Conclusion

Ethyl 5-methyl-1H-pyrrole-2-carboxylate is a synthetically versatile and valuable building block for drug discovery and medicinal chemistry. Its well-defined synthesis, predictable reactivity at multiple sites, and established role as a precursor to more complex heterocyclic systems make it an important tool for researchers. A thorough understanding of its properties, as detailed in this guide, enables its effective and safe application in the laboratory to advance the development of novel therapeutics.

References

-

Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

A density functional theory study of the mechanism of the Paal–Knorr pyrrole synthesis. (2025). Retrieved from [Link]

-

Paal–Knorr synthesis. Wikipedia. (2023). Retrieved from [Link]

- Balakrishna, A., et al. (2018). Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology.

-

Bhardwaj, V., et al. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Publishing. Retrieved from [Link]

-

Bhardwaj, V., et al. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Publishing. Retrieved from [Link]

-

The Role of Pyrrole as a Pharmaceutical Intermediate. NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Retrieved from [Link]

-

Heterocyclic compounds - pyrrole - synthesis of pyrrole - characteristic reactions of pyrrole - medicinal uses of pyrrole. Slideshare. (n.d.). Retrieved from [Link]

-

Bioactive pyrrole-based compounds with target selectivity. PubMed Central. (n.d.). Retrieved from [Link]

-

Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. (2021). PMC - NIH. Retrieved from [Link]

-

Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. (2012). Retrieved from [Link]

-

Study of Novel Pyrrole Derivatives. (n.d.). Retrieved from [Link]

-

ethyl 5-methyl-1H-pyrrole-2-carboxylate - CAS:3284-51-3. Sunway Pharm Ltd. (n.d.). Retrieved from [Link]

-

Knorr pyrrole synthesis. Wikipedia. (2023). Retrieved from [Link]

-

Vibrational spectroscopic study of pyrrole and its deuterated derivatives. ResearchGate. (2025). Retrieved from [Link]

-

Pyrrole studies. Part XIV. Spectroscopic characteristics of cyanopyrroles. RSC Publishing. (n.d.). Retrieved from [Link]

-

Ethyl 5-methyl-1H-pyrrole-2-carboxylate, min 97%, 1 gram. CP Lab Safety. (n.d.). Retrieved from [Link]

-

Knorr pyrrole synthesis. Grokipedia. (n.d.). Retrieved from [Link]

-

5-Methyl-pyrrole-2-carboxylic acid, ethyl ester - Optional[1H NMR]. Chemical Shifts. (n.d.). Retrieved from [Link]

-

ethyl 5-ethyl-4-methyl-1H-pyrrole-2-carboxylate. ChemSynthesis. (2025). Retrieved from [Link]

-

1H-Pyrrole-2-carboxylic acid, ethyl ester. Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

Pyrrole synthesis. Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

1H-Pyrrole-2-carboxylic acid, 5-methyl-, ethyl ester. PubChem. (n.d.). Retrieved from [Link]

-

Ethyl 5-Methyl-1H-Pyrrole-2-Carboxylate: A Key Ingredient in Specialized Chemical Formulations. NINGBO INNO PHARMCHEM CO.,LTD. (2025). Retrieved from [Link]

-

Top 5 Uses of Methyl 1H-Pyrrole-2-Carboxylate in Chemical Synthesis. (2025). Retrieved from [Link]

-

Pyrrole-2-carboxylic acid. Wikipedia. (2023). Retrieved from [Link]

-

Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. PMC - NIH. (2023). Retrieved from [Link]

Sources

- 1. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) DOI:10.1039/C4RA15710A [pubs.rsc.org]

- 2. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. chemscene.com [chemscene.com]

- 4. parchem.com [parchem.com]

- 5. manchesterorganics.com [manchesterorganics.com]

- 6. calpaclab.com [calpaclab.com]

- 7. 1H-Pyrrole-2-carboxylic acid, 5-methyl-, ethyl ester | C8H11NO2 | CID 96598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. ethyl 5-methyl-1H-pyrrole-2-carboxylate - CAS:3284-51-3 - Sunway Pharm Ltd [3wpharm.com]

- 9. Ethyl 5-methyl-1H-pyrrole-2-carboxylate | 3284-51-3 [chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Pyrrole studies. Part XIV. Spectroscopic characteristics of cyanopyrroles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 13. Ethyl 5-methyl-1H-pyrrole-2-carboxylate(3284-51-3) 1H NMR [m.chemicalbook.com]

- 14. spectrabase.com [spectrabase.com]

- 15. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 16. grokipedia.com [grokipedia.com]

- 17. echemi.com [echemi.com]

- 18. alfa-chemistry.com [alfa-chemistry.com]

- 19. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 20. Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 22. tcichemicals.com [tcichemicals.com]

An In-Depth Technical Guide to the Physical Properties of Ethyl 5-methyl-1H-pyrrole-2-carboxylate

Abstract

Ethyl 5-methyl-1H-pyrrole-2-carboxylate (CAS No. 3284-51-3) is a heterocyclic compound of significant interest in medicinal chemistry and materials science. It serves as a crucial building block in the synthesis of various biologically active molecules, including receptor tyrosine kinase (RTK) inhibitors.[1] This guide provides a comprehensive overview of its core physical, chemical, and spectroscopic properties, offering a foundational resource for researchers, chemists, and formulation scientists. The methodologies for determining these properties are detailed, emphasizing the rationale behind experimental choices to ensure data integrity and reproducibility.

Core Physicochemical Properties

The fundamental physical and chemical characteristics of a compound are paramount for its application in synthesis, formulation, and quality control. These properties dictate the conditions required for handling, storage, and reaction scalability. The core physicochemical data for Ethyl 5-methyl-1H-pyrrole-2-carboxylate are summarized below.

| Property | Value | Source(s) |

| CAS Number | 3284-51-3 | [2][3][4][5] |

| Molecular Formula | C₈H₁₁NO₂ | [2][3][4][6] |

| Molecular Weight | 153.18 g/mol | [2][4][6][7] |

| Appearance | Pale-yellow to yellow-brown solid. Also described as a white solid. | [2][8] |

| Melting Point | 99-102°C | [2][3] |

| Boiling Point | 264.9°C (at 760 mmHg) | [2][3] |

| Density | 1.106 g/cm³ | [2][3] |

| Flash Point | 114°C | [2][3] |

| Refractive Index | 1.517 | [2][3] |

Expert Insights: The Significance of Physical State and Thermal Properties

The compound's solid state at room temperature, combined with a relatively high melting point, indicates a stable crystalline lattice. This stability is advantageous for long-term storage and handling, minimizing concerns about degradation or polymorphism under standard conditions. The high boiling point suggests low volatility, which is a key consideration for reaction design, particularly for processes requiring elevated temperatures, as it reduces material loss.

Molecular Structure and Identification

A definitive understanding of a molecule's structure is the cornerstone of all chemical research. The IUPAC name for this compound is ethyl 5-methyl-1H-pyrrole-2-carboxylate.[4][5]

Caption: 2D structure of Ethyl 5-methyl-1H-pyrrole-2-carboxylate.

Solubility and Partitioning Behavior

Solubility is a critical parameter in drug development and synthetic chemistry, influencing bioavailability, reaction kinetics, and purification strategies.

-

Aqueous Solubility: The compound is reported to be sparingly soluble in water.[3] This is expected, given the predominantly nonpolar pyrrole ring and the ethyl ester group, which outweigh the hydrogen-bonding capability of the N-H group.

-

Partition Coefficient (LogP): The LogP value is approximately 1.5.[2][6] This value indicates a moderate level of lipophilicity, suggesting the molecule can readily partition into organic phases and cross lipid membranes, a key characteristic for potential drug candidates.

Experimental Protocol: Determination of Octanol-Water Partition Coefficient (LogP)

The Shake-Flask method is a foundational technique for LogP determination. Its trustworthiness lies in its direct measurement of partitioning between two immiscible phases.

-

Preparation of Phases: Prepare mutually saturated n-octanol and water by stirring them together for 24 hours, followed by separation. This pre-saturation is critical to prevent volume changes during the experiment.

-

Sample Preparation: Accurately weigh a small amount of Ethyl 5-methyl-1H-pyrrole-2-carboxylate and dissolve it in the n-octanol phase to create a stock solution of known concentration.

-

Partitioning: Combine a precise volume of the octanol stock solution with a precise volume of the water phase in a separatory funnel.

-

Equilibration: Shake the funnel vigorously for several minutes to facilitate partitioning, then allow the layers to separate completely. Centrifugation can be used to ensure a clean separation.

-

Analysis: Determine the concentration of the analyte in both the n-octanol and water phases using a validated analytical technique, such as UV-Vis spectroscopy or HPLC.

-

Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Spectroscopic and Spectrometric Characterization

Spectroscopic analysis provides an unambiguous fingerprint of a molecule, essential for structural confirmation and purity assessment. While specific spectral data must be acquired experimentally, the expected characteristics can be predicted from the molecular structure.

Caption: Standard workflow for comprehensive structural characterization.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups within a molecule. For Ethyl 5-methyl-1H-pyrrole-2-carboxylate, the key expected absorption bands are:

-

N-H Stretch: A moderate to sharp band around 3300-3400 cm⁻¹, characteristic of the secondary amine within the pyrrole ring.

-

C-H Stretches: Bands just below 3000 cm⁻¹ for the aliphatic sp³ C-H bonds of the methyl and ethyl groups, and potentially weaker bands above 3000 cm⁻¹ for the aromatic sp² C-H bonds of the pyrrole ring.

-

Ester Carbonyl (C=O) Stretch: A very strong, sharp absorption band in the range of 1700-1725 cm⁻¹. This is one of the most prominent peaks in the spectrum.

-

C-O Stretch: A strong band in the 1250-1300 cm⁻¹ region, corresponding to the C-O single bond of the ester group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR:

-

Ethyl Group: A quartet signal (~4.2-4.3 ppm) for the -OCH₂- protons, coupled to a triplet signal (~1.3-1.4 ppm) for the -CH₃ protons.

-

Methyl Group: A sharp singlet (~2.2-2.3 ppm) for the C5-methyl protons.

-

Pyrrole Ring Protons: Two distinct signals in the aromatic region (~6.0-7.0 ppm), likely appearing as doublets due to coupling with each other.

-

N-H Proton: A broad singlet in the downfield region (~8.0-9.5 ppm), the chemical shift of which can be highly dependent on solvent and concentration.

-

-

¹³C NMR:

-

Eight distinct carbon signals are expected.

-

Ester Carbonyl: A signal in the highly deshielded region of ~160-165 ppm.

-

Pyrrole Ring Carbons: Four signals in the aromatic region (~110-140 ppm).

-

Ethyl Group: Two aliphatic signals, one for the -OCH₂- carbon (~60 ppm) and one for the -CH₃ carbon (~14 ppm).

-

Methyl Group: One aliphatic signal for the C5-methyl carbon (~12-13 ppm).

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.

-

Molecular Ion (M⁺): Under Electron Ionization (EI), the spectrum will show a prominent molecular ion peak at an m/z value corresponding to the molecular weight, 153.18. High-resolution mass spectrometry (HRMS) can confirm the elemental composition C₈H₁₁NO₂.

-

Key Fragmentation: Common fragmentation pathways would include the loss of the ethoxy group (-•OCH₂CH₃, m/z 45) or the entire ester group.

Safety, Handling, and Storage

Proper handling and storage are essential for maintaining the integrity of the compound and ensuring laboratory safety.

-

Hazard Identification: The compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation).[2]

-

Storage Recommendations: To ensure stability, the compound should be stored in a tightly sealed container in a dry, cool place.[3] Recommended storage temperatures are between 2-8°C.[2]

Conclusion

Ethyl 5-methyl-1H-pyrrole-2-carboxylate is a stable, solid compound with well-defined physicochemical and spectroscopic properties. Its moderate lipophilicity, characterized by a LogP of ~1.5, combined with its established role as a synthetic intermediate, makes it a valuable molecule for research and development, particularly in the pharmaceutical sector. The data and protocols presented in this guide provide a robust framework for its effective use, characterization, and handling in a professional research setting.

References

-

Kuujia.com. (n.d.). Cas no 3284-51-3 (Ethyl 5-methyl-1H-pyrrole-2-carboxylate). Retrieved from [Link]

-

PubChem. (n.d.). 1H-Pyrrole-2-carboxylic acid, 5-methyl-, ethyl ester. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). Ethyl 5-Methyl-1H-Pyrrole-2-Carboxylate: A Key Ingredient in Specialized Chemical Formulations. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 3284-51-3(Ethyl 5-methyl-1H-pyrrole-2-carboxylate) | Kuujia.com [kuujia.com]

- 3. Page loading... [guidechem.com]

- 4. 1H-Pyrrole-2-carboxylic acid, 5-methyl-, ethyl ester | C8H11NO2 | CID 96598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ethyl 5-methyl-1H-pyrrole-2-carboxylate | 3284-51-3 [sigmaaldrich.com]

- 6. chemscene.com [chemscene.com]

- 7. ethyl 5-methyl-1H-pyrrole-2-carboxylate - CAS:3284-51-3 - Sunway Pharm Ltd [3wpharm.com]

- 8. Ethyl 5-methyl-1H-pyrrole-2-carboxylate | 3284-51-3 [chemicalbook.com]

An In-Depth Technical Guide to the Solubility of Ethyl 5-methyl-1H-pyrrole-2-carboxylate in Organic Solvents

Foreword: Navigating the Solvent Landscape for a Versatile Pyrrole Ester

Ethyl 5-methyl-1H-pyrrole-2-carboxylate, a key heterocyclic building block in medicinal chemistry and materials science, presents a recurring challenge for researchers: its solubility. The efficiency of synthesis, purification, and formulation hinges on a nuanced understanding of how this solid compound interacts with various organic solvents. This guide moves beyond a simple catalog of solubility data. Instead, it equips you, the researcher, with the foundational principles and practical methodologies to predict, assess, and ultimately control the solubility of this compound. We will delve into the theoretical underpinnings of solubility, provide robust experimental protocols for its determination, and offer a predictive framework to guide your solvent selection process.

Section 1: Theoretical Framework for Solubility Prediction

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which, in chemical terms, refers to the similarity of intermolecular forces between the solute and the solvent.[1] For Ethyl 5-methyl-1H-pyrrole-2-carboxylate, a molecule possessing both polar (ester and N-H group) and nonpolar (methyl and ethyl groups, pyrrole ring) characteristics, its solubility behavior is a delicate balance of these forces.

The Role of Polarity and Hydrogen Bonding

The presence of an ester group and a hydrogen-bond-donating N-H group on the pyrrole ring imparts a degree of polarity to the molecule. This suggests that polar solvents capable of hydrogen bonding will be more effective at solvating the molecule than entirely nonpolar solvents. The lone pairs on the ester's oxygen atoms can act as hydrogen bond acceptors, while the N-H proton can act as a hydrogen bond donor. Solvents that can engage in these interactions will more readily overcome the crystal lattice energy of the solid, leading to dissolution.

A Quantitative Approach: Hansen Solubility Parameters (HSP)

To move beyond qualitative descriptions, we can employ Hansen Solubility Parameters (HSP), a powerful tool for predicting solvent-solute interactions.[2] HSP dissects the total cohesive energy of a substance into three components:

-

δd (Dispersion forces): Arising from temporary fluctuating dipoles.

-

δp (Polar forces): Stemming from permanent dipoles.

-

δh (Hydrogen bonding): Representing the energy of hydrogen bonds.

Each solvent and solute can be characterized by a unique set of these three parameters, defining a point in "Hansen space." The principle is that substances with similar HSP values are more likely to be miscible. The distance (Ra) between two substances in Hansen space can be calculated, and a smaller distance implies a higher likelihood of solubility.[2]

Section 2: Qualitative Solubility Profile

Based on the theoretical principles outlined above, we can predict the qualitative solubility of Ethyl 5-methyl-1H-pyrrole-2-carboxylate in a range of common organic solvents. This information is summarized in the table below and should be used as a starting point for solvent screening.

| Solvent | Solvent Class | Predicted Solubility | Rationale |

| Highly Polar Protic | |||

| Methanol | Alcohol | High | Strong hydrogen bonding capability and polarity. |

| Ethanol | Alcohol | High | Similar to methanol, good hydrogen bonding. |

| Highly Polar Aprotic | |||

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | High | Highly polar, can accept hydrogen bonds. |

| N,N-Dimethylformamide (DMF) | Amide | High | Highly polar, can accept hydrogen bonds. |

| Acetonitrile | Nitrile | Moderate | Polar, but a weaker hydrogen bond acceptor. |

| Moderately Polar | |||

| Acetone | Ketone | Moderate | Good polarity, can accept hydrogen bonds. |

| Ethyl Acetate | Ester | Moderate to High | "Like dissolves like" due to the ester group. |

| Tetrahydrofuran (THF) | Ether | Moderate | Moderate polarity and can accept hydrogen bonds. |

| Dichloromethane | Halogenated | Moderate | Good dipole moment, but no hydrogen bonding. |

| Nonpolar | |||

| Toluene | Aromatic | Low | Primarily dispersion forces, poor match for the polar groups. |

| Hexane | Aliphatic | Very Low | Only dispersion forces, unable to solvate the polar parts of the molecule. |

| Diethyl Ether | Ether | Low to Moderate | Lower polarity than THF. |

Section 3: Experimental Determination of Solubility

While theoretical predictions are valuable, empirical determination of solubility is crucial for any research or development application. The following section provides detailed protocols for both qualitative and quantitative solubility assessment.

Qualitative "Test Tube" Method

This rapid method is ideal for initial solvent screening to quickly categorize solvents as "soluble," "partially soluble," or "insoluble."[3]

Protocol:

-

Preparation: Add approximately 20-30 mg of Ethyl 5-methyl-1H-pyrrole-2-carboxylate to a clean, dry test tube.

-

Solvent Addition: Add the test solvent dropwise, starting with 0.5 mL.

-

Agitation: Vigorously shake or vortex the test tube for 30-60 seconds after each solvent addition.

-

Observation: Visually inspect the solution for any undissolved solid against a contrasting background.

-

Incremental Addition: If the solid does not dissolve, continue adding the solvent in 0.5 mL increments, with agitation, up to a total volume of 3 mL.

-

Classification:

-

Soluble: The solid completely dissolves.

-

Partially Soluble: Some of the solid dissolves, but a noticeable amount remains.

-

Insoluble: No discernible amount of the solid dissolves.

-

Quantitative Equilibrium Solubility Method (Shake-Flask)

This is the gold-standard method for determining the precise solubility of a compound in a given solvent at a specific temperature.

Protocol:

-

Sample Preparation: Create a supersaturated solution by adding an excess amount of Ethyl 5-methyl-1H-pyrrole-2-carboxylate to a known volume of the solvent in a sealed vial or flask. The excess solid should be clearly visible.

-

Equilibration: Place the sealed container in a constant temperature shaker bath (e.g., 25 °C) and agitate for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the excess solid to settle. To ensure a clear supernatant, centrifuge the sample at a high speed.

-

Sample Extraction: Carefully withdraw a known volume of the clear supernatant using a pre-warmed pipette to prevent precipitation upon cooling.

-

Dilution: Dilute the extracted aliquot with a suitable solvent to a concentration within the linear range of your analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Quantitative Nuclear Magnetic Resonance (qNMR).

-

Calculation: Calculate the original solubility in the solvent using the measured concentration and the dilution factor. Express the solubility in units such as mg/mL or mol/L.

Visualizing the Workflow

Diagram 1: Experimental Workflow for Solubility Determination

Caption: Flowchart of qualitative and quantitative solubility determination methods.

Diagram 2: Conceptual Framework of Hansen Solubility Parameters

Caption: Conceptual representation of Hansen Solubility Parameters.

Section 4: Conclusion and Best Practices

The solubility of Ethyl 5-methyl-1H-pyrrole-2-carboxylate is a critical parameter that influences its application across various scientific disciplines. While a definitive, universal solvent does not exist, a systematic approach combining theoretical prediction with empirical testing will yield the optimal solvent system for your specific needs. For initial trials in synthesis or purification, polar aprotic solvents like DMF and DMSO, or polar protic solvents like ethanol, are excellent starting points. For less polar applications, esters such as ethyl acetate may provide a suitable balance of solvating power and ease of removal. Always perform preliminary solubility tests, especially when scaling up reactions or developing new formulations. This guide provides the framework and the tools to approach solvent selection for Ethyl 5-methyl-1H-pyrrole-2-carboxylate with confidence and scientific rigor.

References

-

ResearchGate. How to determine the solubility of a substance in an organic solvent? [Internet]. Available from: [Link]

-

Chemistry For Everyone. How To Determine Solubility Of Organic Compounds? [Internet]. YouTube; 2025. Available from: [Link]

-

University of California, Los Angeles. Experiment: Solubility of Organic & Inorganic Compounds [Internet]. Available from: [Link]

-

Barnard College, Columbia University. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS [Internet]. Available from: [Link]

-

Mhatre P. Create a Flowchart using Graphviz Dot [Internet]. Medium; 2022. Available from: [Link]

-

National Center for Biotechnology Information. 1H-Pyrrole-2-carboxylic acid, 5-methyl-, ethyl ester [Internet]. PubChem. Available from: [Link]

-

Accu Dyne Test. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [Internet]. Available from: [Link]

-

Dare J. Creating Software Engineering Flow Charts with Graphviz Dot [Internet]. 2025. Available from: [Link]

-

Cengage Learning. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis [Internet]. Available from: [Link]

-

Mendeley Data. List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis [Internet]. 2022. Available from: [Link]

-

Sketchviz. Guide to Flowcharts in Graphviz [Internet]. Available from: [Link]

-

Wikipedia. Hansen solubility parameter [Internet]. Available from: [Link]

-

Chad's Blog. Building diagrams using graphviz [Internet]. 2021. Available from: [Link]

-

Sketchviz. Graphviz Examples and Tutorial [Internet]. Available from: [Link]

-

ChemSynthesis. ethyl 5-ethyl-4-methyl-1H-pyrrole-2-carboxylate - C10H15NO2, density, melting point, boiling point, structural formula, synthesis [Internet]. 2025. Available from: [Link]

-

Royal Society of Chemistry. The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions [Internet]. 2024. Available from: [Link]

-

Hansen Solubility Parameters. Designer Solvent Blends [Internet]. Available from: [Link]

-

National Center for Biotechnology Information. ethyl 5-formyl-1H-pyrrole-2-carboxylate [Internet]. PubChem. Available from: [Link]

-

Lviv Polytechnic National University. SYNTHESIS AND SOLUBILITY OF 1-[2-METHYL-1-(4-METHYLPHENYL)- 5-PHENYL-1H-PYRROL-3-YL]ETHANONE IN ORGANIC SOLVENTS [Internet]. Available from: [Link]

Sources

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Ethyl 5-methyl-1H-pyrrole-2-carboxylate

For researchers, scientists, and professionals in drug development, the precise structural elucidation of heterocyclic compounds is a critical step in the journey from discovery to application. Among these, the pyrrole scaffold holds a prominent position, appearing in a multitude of natural products and pharmaceuticals.[1] This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Ethyl 5-methyl-1H-pyrrole-2-carboxylate, a key substituted pyrrole. Our focus will be on not just presenting the data, but on interpreting it with the rigor and insight required in the field.

The five-membered aromatic ring of pyrrole presents a unique electronic environment that is highly sensitive to the nature and position of its substituents.[2] In Ethyl 5-methyl-1H-pyrrole-2-carboxylate, the presence of an electron-donating methyl group at the C5 position and an electron-withdrawing ethyl carboxylate group at the C2 position creates a distinct pattern of chemical shifts and coupling constants in its NMR spectra. Understanding these nuances is paramount for unambiguous structural confirmation.

Molecular Structure and Atom Numbering

To facilitate a clear discussion of the NMR data, the following standardized numbering scheme for Ethyl 5-methyl-1H-pyrrole-2-carboxylate will be used throughout this guide.

Caption: General workflow for NMR analysis.

Conclusion

The ¹H and ¹³C NMR spectra of Ethyl 5-methyl-1H-pyrrole-2-carboxylate provide a wealth of information that, when correctly interpreted, allows for its unambiguous structural confirmation. The characteristic chemical shifts and coupling patterns are a direct reflection of the electronic effects of the methyl and ethyl carboxylate substituents on the pyrrole ring. This guide serves as a technical resource for researchers and scientists, providing not only the spectral data but also the foundational knowledge required for its expert interpretation.

References

-

1H-Pyrrole-2-carboxylic acid, 5-methyl-, ethyl ester | C8H11NO2 | CID 96598 - PubChem. Available at: [Link]

-

Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]

-

NMR Chemical Shifts. Available at: [Link]

Sources

An In-Depth Technical Guide to Ethyl 5-methyl-1H-pyrrole-2-carboxylate: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrrole Scaffold

The pyrrole ring is a cornerstone of heterocyclic chemistry, forming the structural basis of a vast array of natural products, pharmaceuticals, and advanced materials.[1] Its unique electronic properties and ability to participate in a variety of chemical transformations have made it a privileged scaffold in medicinal chemistry. Molecules incorporating the pyrrole nucleus exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Notably, the blockbuster drug Atorvastatin (Lipitor®) and the targeted cancer therapy Sunitinib (Sutent®) feature a substituted pyrrole core, underscoring the therapeutic relevance of this heterocyclic system.[2][3][4]

This technical guide focuses on a key building block in the synthesis of functionalized pyrroles: Ethyl 5-methyl-1H-pyrrole-2-carboxylate (CAS No: 3284-51-3).[5] As a Senior Application Scientist, this document aims to provide not just a recitation of facts, but a comprehensive understanding of the synthesis, properties, and applications of this versatile intermediate. We will delve into the causality behind synthetic choices, provide robust experimental protocols, and explore its utility in the development of novel chemical entities.

Physicochemical and Spectroscopic Data

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis. The key properties of Ethyl 5-methyl-1H-pyrrole-2-carboxylate are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | ethyl 5-methyl-1H-pyrrole-2-carboxylate | [5] |

| CAS Number | 3284-51-3 | [5] |

| Molecular Formula | C₈H₁₁NO₂ | |

| Molecular Weight | 153.18 g/mol | [5] |

| Appearance | Solid | |

| Purity | ≥95% |

Spectroscopic analysis is essential for confirming the identity and purity of a synthesized compound. The following tables provide an overview of the expected spectroscopic data for Ethyl 5-methyl-1H-pyrrole-2-carboxylate.

¹H and ¹³C NMR Data

| ¹H NMR | ¹³C NMR |

| Chemical Shift (ppm) | Assignment |

| Data to be populated from specific literature sources | Data to be populated from specific literature sources |

IR and Mass Spectrometry Data

| IR Spectroscopy | Mass Spectrometry |

| Wavenumber (cm⁻¹) | Assignment |

| Data to be populated from specific literature sources | Data to be populated from specific literature sources |

Synthesis of Ethyl 5-methyl-1H-pyrrole-2-carboxylate: A Practical Approach

The synthesis of substituted pyrroles can be achieved through various named reactions, with the Paal-Knorr and Hantzsch syntheses being the most prominent.[1][6][7][8] The choice of method is often dictated by the availability of starting materials and the desired substitution pattern on the pyrrole ring.

The Hantzsch Pyrrole Synthesis: A Powerful Tool for Substituted Pyrroles

The Hantzsch pyrrole synthesis is a versatile multicomponent reaction that allows for the construction of highly substituted pyrroles from simple, readily available starting materials.[1][9] The reaction typically involves the condensation of a β-ketoester, an α-haloketone, and ammonia or a primary amine.[1]

The causality behind this synthetic choice lies in its convergent nature, which allows for the rapid assembly of molecular complexity in a single step. By carefully selecting the starting materials, a wide variety of substituents can be introduced at different positions of the pyrrole ring, making it a powerful tool for generating libraries of compounds for drug discovery.[9]

Experimental Protocol: Hantzsch-type Synthesis of a Functionalized Pyrrole

This protocol provides a representative example of a Hantzsch pyrrole synthesis. While not for the title compound specifically, it illustrates the general principles and techniques involved.

Materials:

-

Ethyl acetoacetate (1.0 eq)

-

2-Bromo-1-phenylethan-1-one (Phenacyl bromide) (1.0 eq)

-

Aqueous ammonia (28%, 5-10 eq)

-

Ethanol

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl acetoacetate (1.0 eq) and 2-bromo-1-phenylethan-1-one (1.0 eq) in ethanol.

-

Addition of Ammonia: To the stirred solution, add an excess of aqueous ammonia (e.g., 5-10 eq).

-

Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator. Partition the residue between diethyl ether and water.

-

Extraction: Separate the layers and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure pyrrole derivative.

-

Characterization: Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) and determine the melting point.

The Paal-Knorr Pyrrole Synthesis: A Classic Condensation Reaction

The Paal-Knorr synthesis is another cornerstone of pyrrole chemistry, involving the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine, typically under acidic conditions.[6][7][8] The reaction proceeds through the formation of a hemiaminal, followed by intramolecular cyclization and dehydration to yield the aromatic pyrrole ring.[7] The simplicity of the procedure and the ready availability of the starting materials contribute to its widespread use.[8]

Logical Flow of a Paal-Knorr Synthesis

Caption: Generalized workflow for a Paal-Knorr pyrrole synthesis.

Applications in Drug Development and Materials Science

Ethyl 5-methyl-1H-pyrrole-2-carboxylate is a valuable intermediate in the synthesis of more complex molecules with important biological activities and material properties.

Role in Medicinal Chemistry

The pyrrole scaffold is a key component of numerous approved drugs.[2] For instance, the core of Atorvastatin, a widely prescribed cholesterol-lowering medication, is a polysubstituted pyrrole.[3] The synthesis of Atorvastatin often involves a Paal-Knorr or related cyclocondensation reaction to construct this central pyrrole ring.[3]

Similarly, Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor used in cancer therapy, features a substituted pyrrole-3-carboxamide moiety.[4][10] The synthesis of Sunitinib and its analogs often utilizes functionalized pyrrole intermediates.[11] While direct synthesis from Ethyl 5-methyl-1H-pyrrole-2-carboxylate may not always be the chosen route, this building block provides a versatile platform for accessing a wide range of substituted pyrroles for structure-activity relationship (SAR) studies in drug discovery programs.

Signaling Pathway Inhibition by Pyrrole-based Kinase Inhibitors

Sources

- 1. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Atorvastatin (Lipitor) by MCR - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US20110092717A1 - Process for the preparation of high purity sunitinib and its pharmaceutically acceptable salt - Google Patents [patents.google.com]

- 5. 1H-Pyrrole-2-carboxylic acid, 5-methyl-, ethyl ester | C8H11NO2 | CID 96598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. rgmcet.edu.in [rgmcet.edu.in]

- 9. benchchem.com [benchchem.com]

- 10. WO2013162390A1 - Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide - Google Patents [patents.google.com]

- 11. Synthesis, in silico, in vitro, and in vivo investigation of 5-[¹¹C]methoxy-substituted sunitinib, a tyrosine kinase inhibitor of VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Ethyl 5-methyl-1H-pyrrole-2-carboxylate: Synthesis, Characterization, and Applications

Introduction

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and blockbuster pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a cornerstone in the design of biologically active molecules. Within this important class of heterocycles, Ethyl 5-methyl-1H-pyrrole-2-carboxylate stands out as a versatile and fundamental building block. Its strategic substitution pattern—an activating methyl group at the 5-position and an electron-withdrawing ester at the 2-position—provides a synthetically tractable platform for the elaboration of more complex molecular architectures.

This technical guide offers a comprehensive overview of Ethyl 5-methyl-1H-pyrrole-2-carboxylate for researchers, scientists, and drug development professionals. We will delve into its chemical and physical properties, spectroscopic signature, synthesis, and reactivity, with a particular focus on its relevance as a precursor in the synthesis of advanced pharmaceutical intermediates.

Chemical and Physical Properties

Ethyl 5-methyl-1H-pyrrole-2-carboxylate is a stable, solid organic compound under standard conditions.[3] Its key identifiers and physicochemical properties are summarized in the table below, providing a foundational dataset for its use in a laboratory setting. The presence of both a hydrogen bond donor (the pyrrole N-H) and acceptor (the carbonyl oxygen) influences its solid-state properties, such as its melting point and solubility.

| Property | Value | Source(s) |

| IUPAC Name | ethyl 5-methyl-1H-pyrrole-2-carboxylate | [4][5] |

| CAS Number | 3284-51-3 | [4][5][6] |

| Molecular Formula | C₈H₁₁NO₂ | [4][6] |

| Molecular Weight | 153.18 g/mol | [5][6] |

| Appearance | Solid | [3] |

| Melting Point | 100 °C | [4] |

| Boiling Point | 264.9 ± 20.0 °C (Predicted) | [4] |

| Density | 1.106 ± 0.06 g/cm³ (Predicted) | [4] |

| SMILES | CCOC(=O)C1=CC=C(N1)C | [5] |

| InChIKey | RIUNZXNCMZMRMP-UHFFFAOYSA-N | [4][5] |

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and quality control of Ethyl 5-methyl-1H-pyrrole-2-carboxylate. The expected spectral data are consistent with its substituted pyrrole structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The pyrrole N-H proton will appear as a broad singlet, typically downfield. The two aromatic protons on the pyrrole ring (at the C3 and C4 positions) will appear as distinct doublets due to coupling with each other. The ethyl ester will present as a quartet for the -CH₂- group and a triplet for the terminal -CH₃ group. The methyl group at the C5 position will be a sharp singlet.

-

¹³C NMR: The carbon NMR spectrum will show eight distinct signals. The carbonyl carbon of the ester will be the most downfield signal. The four carbons of the pyrrole ring will appear in the aromatic region, with their chemical shifts influenced by the attached substituents. The remaining signals correspond to the ethyl ester's two carbons and the C5-methyl carbon. A known literature reference for the ¹³C NMR spectrum in CDCl₃ provides authoritative data for comparison.

Infrared (IR) Spectroscopy

The IR spectrum provides crucial information about the functional groups present. Key expected absorption bands include:

-

A strong, sharp absorption band around 1680-1710 cm⁻¹ corresponding to the C=O stretch of the conjugated ester.

-

A broad band in the region of 3200-3400 cm⁻¹ due to the N-H stretching vibration of the pyrrole ring.

-

C-H stretching vibrations for the aromatic and aliphatic protons typically observed around 2850-3100 cm⁻¹.

-

C-N and C-O stretching bands in the fingerprint region.

Synthesis and Purification

The synthesis of substituted pyrroles is a well-established field of organic chemistry. While various methods exist, many rely on the principles of the Knorr or Paal-Knorr pyrrole syntheses, which involve the condensation of an α-amino-ketone with a β-ketoester or a 1,4-dicarbonyl compound with an amine, respectively.[7][8][9] These foundational reactions are central to the industrial synthesis of the pyrrole cores found in blockbuster drugs like Atorvastatin (Lipitor) and Sunitinib (Sutent).[7][8][10][11][12]

A specific laboratory-scale synthesis for Ethyl 5-methyl-1H-pyrrole-2-carboxylate has been reported, providing a direct and efficient route to this valuable intermediate.[13]

Experimental Protocol: Synthesis of Ethyl 5-methyl-1H-pyrrole-2-carboxylate[13]

Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel with appropriate safety precautions.

-

To a stirred solution of the starting material (an appropriate precursor, 0.55 mmol) in acetic acid (2.5 mL) within a reaction flask, add manganese triacetate dihydrate (8 mg, 0.028 mmol) and cobalt chloride (12 mg, 0.011 mmol).

-

Stir the reaction mixture vigorously at 25 °C for 3 hours.

-

Add ammonium acetate (0.42 g, 5.5 mmol) to the mixture.

-

Heat the reaction system to 60 °C and maintain this temperature for 30 minutes.

-

Cool the reaction to room temperature.

-

Remove the solvent by distillation under reduced pressure.

-

Purify the resulting crude product by flash column chromatography on silica gel to afford the title compound as a white solid (yield reported as 64%).[13]

Causality and Rationale

The choice of a transition metal catalyst system (manganese and cobalt) is crucial for facilitating the oxidative cyclization required to form the aromatic pyrrole ring. Ammonium acetate serves as the nitrogen source for the pyrrole ring in this condensation reaction. The subsequent heating step drives the reaction to completion, favoring the formation of the thermodynamically stable aromatic product. Purification by column chromatography is a standard and effective method for isolating the product from unreacted starting materials and reaction byproducts.

Chemical Reactivity and Applications in Drug Development

The utility of Ethyl 5-methyl-1H-pyrrole-2-carboxylate lies in its predictable reactivity, which allows it to serve as a scaffold for building more complex molecules. The pyrrole ring is electron-rich and susceptible to electrophilic substitution, while the ester group provides a handle for various transformations, such as hydrolysis, reduction, or amidation.

While this specific molecule may not be a direct component of a final drug, it represents a fundamental structural motif found in critical pharmaceutical intermediates. For example, the synthesis of the multi-kinase inhibitor Sunitinib relies on a more substituted pyrrole core, specifically derivatives of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid.[7][14] Similarly, the cholesterol-lowering agent Atorvastatin is built upon a pentasubstituted pyrrole ring, often formed via a Paal-Knorr synthesis.[8][9][10][12]

The subject compound serves as a model and starting point for developing synthetic routes to these more decorated pyrrole systems. Recent research has also explored derivatives, such as 5-methyl-2-carboxamidepyrroles, as potential dual inhibitors of mPGES-1/sEH for anticancer applications, highlighting the continued relevance of this core structure.[3][15]

Safety and Handling

As with any chemical reagent, proper handling of Ethyl 5-methyl-1H-pyrrole-2-carboxylate is essential. It is classified as a warning-level substance with the following hazard codes: H302, H312, H315, H319, H332, H335.[4] This indicates that it may be harmful if swallowed or in contact with skin, causes skin and serious eye irritation, and may cause respiratory irritation.

Precautionary Measures:

-

P260, P262: Do not breathe dust/fume/gas/mist/vapors/spray. Do not get in eyes, on skin, or on clothing.[4]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[4]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

-

Storage: Store in a well-ventilated place. Keep container tightly closed.[4] It is typically stored at room temperature or under refrigerated conditions (2-8°C).

Conclusion

Ethyl 5-methyl-1H-pyrrole-2-carboxylate is more than a simple chemical compound; it is a key enabling tool for research and development in the pharmaceutical and chemical industries. Its well-defined properties, predictable reactivity, and accessible synthesis make it an invaluable starting material. By understanding the fundamental chemistry and synthetic utility of this building block, scientists can more effectively design and execute synthetic routes to novel, complex, and potentially life-saving molecules. The principles underlying its synthesis and reactivity are directly applicable to the construction of the intricate pyrrole cores that define a generation of modern medicines.

References

-

Fliege, F. & Glorius, F. (2017). Synthesis of Atorvastatin via NHC-Catalyzed Three-Component Coupling. Synfacts, 13(11), 1117. Available from: [Link]

-

Zhang, L., et al. (2020). An improved synthesis of sunitinib malate via a solvent-free decarboxylation process. RSC Advances. Available from: [Link]

-

Peko, T., et al. (2020). [18F]Atorvastatin: synthesis of a potential molecular imaging tool for the assessment of statin-related mechanisms of action. EJNMMI Radiopharmacy and Chemistry, 5(1), 10. Available from: [Link]

- Reddy, B. R., et al. (2002). A process for the synthesis of atorvastatin form v and phenylboronates as intermediate compounds. Google Patents, WO2002057274A1.

-

Li, Y., et al. (2024). Application of sunitinib in cancer treatment and analysis of its synthetic route. ResearchGate. Available from: [Link]

-

Zarganes-Tzitzikas, T., et al. (2019). Atorvastatin (Lipitor) by MCR. ACS Medicinal Chemistry Letters, 10(4), 568-572. Available from: [Link]

-

Zarganes-Tzitzikas, T., et al. (2019). Atorvastatin (Lipitor) by MCR. University of Groningen Research Portal. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Navigating the Synthesis of Pharmaceutical Intermediates: A Focus on Pyrrole Chemistry. InnoPharmChem. Available from: [Link]

- CN103992308A. (2014). Method for preparing sunitinib. Google Patents.

- WO2012059941A1. (2012). Process for preparation of sunitinib malate and salts thereof. Google Patents.

-

Colarusso, E., et al. (2024). 5-methyl-2-carboxamidepyrrole-based novel dual mPGES-1/sEH inhibitors as promising anticancer candidates. Archiv der Pharmazie. Available from: [Link]

-

Colarusso, E., et al. (2025). 5-methyl-2-carboxamidepyrrole-based novel dual mPGES-1/sEH inhibitors as promising anticancer candidates. PubMed. Available from: [Link]

-

Popa, A., et al. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. International Journal of Molecular Sciences, 24(13), 10587. Available from: [Link]

-

Bhardwaj, V., et al. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 5(20), 15233-15266. Available from: [Link]

-

PubChem. (n.d.). 1H-Pyrrole-2-carboxylic acid, 5-methyl-, ethyl ester. PubChem. Available from: [Link]

-

Kamal, A., et al. (2016). Pyrrole: An emerging scaffold for construction of valuable therapeutic agents. Biomedicine & Pharmacotherapy, 81, 111-129. Available from: [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. Pyrrole: An emerging scaffold for construction of valuable therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5‐methyl‐2‐carboxamidepyrrole‐based novel dual mPGES‐1/sEH inhibitors as promising anticancer candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ethyl 5-methyl-1H-pyrrole-2-carboxylate | 3284-51-3 [sigmaaldrich.com]

- 5. 1H-Pyrrole-2-carboxylic acid, 5-methyl-, ethyl ester | C8H11NO2 | CID 96598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

- 7. researchgate.net [researchgate.net]

- 8. [18F]Atorvastatin: synthesis of a potential molecular imaging tool for the assessment of statin-related mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 11. researchgate.net [researchgate.net]

- 12. pure.rug.nl [pure.rug.nl]

- 13. Ethyl 5-methyl-1H-pyrrole-2-carboxylate | 3284-51-3 [chemicalbook.com]

- 14. CN103992308A - Method for preparing sunitinib - Google Patents [patents.google.com]

- 15. 5-methyl-2-carboxamidepyrrole-based novel dual mPGES-1/sEH inhibitors as promising anticancer candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

key chemical properties of substituted pyrrole-2-carboxylates

An In-depth Technical Guide to the Core Chemical Properties of Substituted Pyrrole-2-carboxylates

Authored by: Gemini, Senior Application Scientist

Abstract

Substituted pyrrole-2-carboxylates are a class of heterocyclic compounds of paramount importance in the fields of medicinal chemistry and materials science. Their versatile chemical nature, stemming from the electron-rich pyrrole ring in conjugation with an electron-withdrawing carboxylate group, allows for a wide array of synthetic modifications and applications. This guide provides a comprehensive overview of the core chemical properties of these molecules, intended for researchers, scientists, and professionals in drug development. We will delve into their synthesis, electronic characteristics, reactivity, and physicochemical properties, with a focus on the underlying principles that govern their behavior and utility.

Introduction: The Significance of the Pyrrole-2-carboxylate Scaffold

The pyrrole ring is a fundamental structural motif in a vast number of natural products and synthetic compounds with diverse biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[1] The introduction of a carboxylate group at the 2-position significantly influences the chemical and physical properties of the pyrrole core. This substitution modulates the electron density of the ring, influences its reactivity towards electrophiles and nucleophiles, and provides a handle for further chemical modifications.[1] Pyrrole-2-carboxylate derivatives are key intermediates in the synthesis of complex molecules and have been successfully incorporated into a number of marketed drugs and clinical candidates.[2][3] Their ability to act as ligands for metal catalysts further expands their utility in organic synthesis.[4]

Synthetic Strategies for Substituted Pyrrole-2-carboxylates

The construction of the substituted pyrrole-2-carboxylate scaffold can be achieved through several synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

The Paal-Knorr Pyrrole Synthesis

One of the most classical and widely used methods for the synthesis of substituted pyrroles is the Paal-Knorr synthesis.[5] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[6][7] The reaction is typically catalyzed by an acid and proceeds through the formation of a hemiaminal intermediate, followed by cyclization and dehydration to yield the pyrrole ring.[5][8]

The mechanism of the Paal-Knorr synthesis has been a subject of detailed investigation, with studies suggesting that the cyclization of the hemiaminal is the rate-determining step.[6][7] The reaction conditions can be tuned to favor the formation of pyrroles over furan byproducts, which can arise at lower pH.[6]

Experimental Protocol: A Generalized Paal-Knorr Synthesis of a Substituted Pyrrole [5][6]

-

Reactant Preparation: Dissolve the 1,4-dicarbonyl compound in a suitable solvent (e.g., acetic acid, ethanol).

-

Amine Addition: Add an excess of the primary amine or an ammonium salt (e.g., ammonium acetate) to the solution.

-

Reaction: Heat the mixture under reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture and pour it into water.

-

Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Caption: Generalized workflow of the Paal-Knorr pyrrole synthesis.

Huisgen 1,3-Dipolar Cycloaddition

The Huisgen 1,3-dipolar cycloaddition is another powerful tool for the construction of five-membered heterocyclic rings, including pyrroles.[9][10] This reaction involves the [3+2] cycloaddition of a 1,3-dipole with a dipolarophile.[10] While not a direct route to pyrrole-2-carboxylates in its most common form, variations and subsequent transformations of the resulting cycloadducts can lead to this scaffold. For instance, 1H-pyrrole-2,3-diones have been used as dipolarophiles in reactions with Huisgen 1,4-dipoles.[11][12][13]

Other Synthetic Approaches

A variety of other methods have been developed for the synthesis of substituted pyrrole-2-carboxylates. These include:

-

Knorr Pyrrole Synthesis: This method involves the reaction of an α-amino-ketone with a β-ketoester.[5]

-

Iron-Catalyzed Carboxylation: Alkyl 1H-pyrrole-2-carboxylates can be synthesized from 1H-pyrrole and carbon tetrachloride in the presence of iron-containing catalysts.[14]

-

From Ethyl N,N-dibenzylglycinate: 5-substituted ethyl pyrrole-2-carboxylates can be synthesized from ethyl N,N-dibenzylglycinate and β-ketoacetals.[15]

Electronic Properties and the Influence of Substituents

The chemical behavior of substituted pyrrole-2-carboxylates is intrinsically linked to the electronic nature of the pyrrole ring and the substituents it bears. The pyrrole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack.[16] The carboxylate group at the 2-position, being electron-withdrawing, deactivates the ring towards electrophilic substitution to some extent and directs incoming electrophiles to specific positions.

The aromaticity of the pyrrole ring in these compounds can be influenced by the nature of the substituents.[17] Theoretical and spectroscopic studies have shown that both electron-donating and electron-withdrawing groups can affect the π-electron delocalization within the ring.[17][18]

Caption: Influence of substituents on the electronic properties of the pyrrole ring.

Reactivity of Substituted Pyrrole-2-carboxylates

The reactivity of substituted pyrrole-2-carboxylates is a rich area of study, with reactions occurring at the pyrrole ring, the carboxylate group, and the substituents.

Electrophilic Substitution on the Pyrrole Ring

Despite the deactivating effect of the carboxylate group, the pyrrole ring in these compounds can still undergo electrophilic substitution reactions such as halogenation, nitration, and acylation.[2] The position of substitution is directed by the existing substituents on the ring.

Reactions of the Carboxylate Group

The ester group of pyrrole-2-carboxylates can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of other functional groups, including amides and aldehydes.[19][20][21] Pyrrole-2-carboxamides, in particular, have shown significant potential as antibacterial agents.[19][22] The conversion of the carboxylate to a 2-formyl group is a key transformation in the synthesis of many biologically active molecules.[20][21]

Nucleophilic Reactivity

The nucleophilicity of the pyrrole ring is influenced by the substituents present. Alkyl-substituted pyrroles have been shown to be highly nucleophilic.[23] The nucleophilicity of the pyrrole nitrogen can also be exploited in N-alkylation and N-acylation reactions.[1][16]

Physicochemical and Spectroscopic Properties

The physicochemical properties of substituted pyrrole-2-carboxylates, such as solubility and lipophilicity, are crucial for their application in drug development.[24] These properties are highly dependent on the nature of the substituents.

Table 1: General Physicochemical Properties of Pyrrole-2-carboxylic Acid

| Property | Value | Source |

| Molar Mass | 111.1 g/mol | [25] |

| Melting Point | 134 - 138 °C | [25] |

| Water Solubility | Slightly soluble | [25] |

| pKa (Strongest Acidic) | 5.16 | [24] |

The structural characterization of these compounds relies heavily on spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for determining the substitution pattern on the pyrrole ring.[3][26]

-

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the characteristic vibrational frequencies of the N-H bond, the carbonyl group of the ester, and other functional groups present in the molecule.[17]

-

UV-Vis Spectroscopy: The electronic transitions in the pyrrole ring give rise to characteristic absorption bands in the UV-Vis spectrum.[26][27]

-

Mass Spectrometry: Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compounds.[26][27]

-

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural information, including bond lengths, bond angles, and intermolecular interactions in the solid state.[18]

Applications in Drug Development

Substituted pyrrole-2-carboxylates are a privileged scaffold in medicinal chemistry due to their wide range of biological activities.

-

Antibacterial and Antitubercular Agents: Pyrrole-2-carboxylate and pyrrole-2-carboxamide derivatives have been identified as potent inhibitors of bacterial growth, including activity against Mycobacterium tuberculosis.[2][22][28]

-

Anti-inflammatory Agents: The pyrrole core is present in several non-steroidal anti-inflammatory drugs (NSAIDs). Novel pyrrole carboxylic acid derivatives have been designed and evaluated as COX-1 and COX-2 inhibitors.[3]

-

Antiviral Agents: Certain substituted pyrroles have shown activity against viruses such as HIV-1.[1]

-

Anticancer Agents: The pyrrole scaffold is found in various compounds with anticancer properties.[1]

The structure-activity relationship (SAR) studies of these compounds often reveal that small modifications to the substituents on the pyrrole ring can have a significant impact on their biological activity and selectivity.[3][22]

Conclusion

Substituted pyrrole-2-carboxylates represent a versatile and highly valuable class of compounds for researchers in organic synthesis and drug discovery. Their rich chemistry, tunable electronic properties, and diverse biological activities make them an enduring focus of scientific investigation. A thorough understanding of their synthesis, reactivity, and physicochemical properties is essential for harnessing their full potential in the development of new therapeutics and functional materials.

References

-

Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. Available from: [Link]

-

National Institutes of Health. Cycloaddition of Huisgen 1,4-dipoles: synthesis and rapid epimerization of functionalized spiropyrido[2,1-b][11][29]oxazine-pyrroles and related products - PMC. Available from: [Link]

-

A density functional theory study of the mechanism of the Paal–Knorr pyrrole synthesis. (2025-08-05). Available from: [Link]

-

Wikipedia. Paal–Knorr synthesis. Available from: [Link]

-

RGM College Of Engineering and Technology. Paal–Knorr synthesis of pyrroles. (2018-10-19). Available from: [Link]

-

PubMed Central. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Available from: [Link]